1,4-Bis-[(4-chloro-phenoxy)-acetyl]-piperazine

muscarinic receptor selectivity ligand binding

This para-chloro homopiperazine derivative (CAS 4190-83-4) delivers ~9-fold M1/M2 muscarinic receptor selectivity—a critical SAR advantage not replicated by meta-chloro or unsubstituted analogs. With an ACD/LogP of 3.09, it occupies the optimal lipophilicity window for passive blood-brain barrier penetration, balancing CNS exposure with aqueous solubility. Its high melting point (~283°C) and robust crystalline form ensure reliable performance as an HPLC, DSC, or TGA reference standard. The intrinsically low aqueous solubility (9.7 mg/L) makes this isomer the scaffold of choice for controlled-release and long-acting injectable formulation development. Insist on the para-chloro isomer to preserve selectivity and reproducibility.

Molecular Formula C20H20Cl2N2O4
Molecular Weight 423.3 g/mol
CAS No. 4190-83-4
Cat. No. B1635553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis-[(4-chloro-phenoxy)-acetyl]-piperazine
CAS4190-83-4
Molecular FormulaC20H20Cl2N2O4
Molecular Weight423.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)COC3=CC=C(C=C3)Cl
InChIInChI=1S/C20H20Cl2N2O4/c21-15-1-5-17(6-2-15)27-13-19(25)23-9-11-24(12-10-23)20(26)14-28-18-7-3-16(22)4-8-18/h1-8H,9-14H2
InChIKeyAHMFDKPGQGSCJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis-[(4-chloro-phenoxy)-acetyl]-piperazine (CAS 4190-83-4) – Compound Identity, Structural Class, and Sourcing Context


1,4-Bis-[(4-chloro-phenoxy)-acetyl]-piperazine (CAS 4190-83-4) is a symmetrical homopiperazine derivative in which both piperazine nitrogen atoms are acylated with 4-chlorophenoxyacetyl groups [1]. The molecule belongs to the phenol ether class and is distinguished from its closest structural analogs—the unsubstituted 1,4-bis(phenoxyacetyl)piperazine, the meta‑chloro regioisomer, and the ortho‑chloro regioisomer—by the presence and position of its two para‑chlorine substituents [2]. This substitution pattern modifies lipophilicity, electronic surface properties, and target‑binding conformation, which are critical parameters for biological activity and formulation [1][3].

Why Generic Substitution Fails for 1,4-Bis-[(4-chloro-phenoxy)-acetyl]-piperazine (CAS 4190-83-4) – Positional Isomers, Physicochemical Divergence, and Pharmacological Consequences


In-class piperazine diacyl derivatives cannot be interchanged interchangeably because small variations in halogen position and phenoxy substitution profoundly alter lipophilicity, target‑binding kinetics, and thermal stability [1]. The para‑chloro arrangement in the target compound yields a measured ACD/LogP of 3.09 and a melting point of ~283 °C, whereas the meta‑chloro regioisomer (PubChem CID 2632978) shows a higher computed XLogP3‑AA of 3.6, and the unsubstituted 1,4-bis(phenoxyacetyl)piperazine (MW 354.4 Da) lacks the halogen‑driven hydrophobic and steric contributions entirely [2][3]. These differences translate into divergent solubility profiles and receptor‑interaction geometries, meaning that substituting one isomer for another without verifying target engagement and selectivity data risks irreproducible pharmacological results and procurement of unfit‑for‑purpose material [1][4].

Quantitative Differential Evidence Guide – 1,4-Bis-[(4-chloro-phenoxy)-acetyl]-piperazine (CAS 4190-83-4) vs. Closest Structural Analogs


Muscarinic M1/M2 Receptor Binding Selectivity – Para-Chloro vs. Structural Analogs

The target compound displays a ~9‑fold selectivity for the M1 muscarinic receptor over the M2 subtype (Ki M1 = 156 nM; Ki M2 = 1370 nM) as recorded in competitive radioligand displacement assays [1]. While comparative Ki data for the unsubstituted, meta‑chloro, and ortho‑chloro analogs are not publicly available in curated repositories at the time of writing, the magnitude of M1 preference observed for the para‑chloro derivative is consistent with SAR expectations for halogenated phenoxyacetyl piperazines [2]. This selectivity gap is decision‑relevant: purchasers targeting M1‑biased muscarinic ligands should request the para‑chloro isomer and explicitly reject unqualified “bis(phenoxyacetyl)piperazine” mixtures, as even minor positional isomer contamination may erode the desired M1/M2 window.

muscarinic receptor selectivity ligand binding

Lipophilicity Divergence (ACD/LogP) – Impact on Predicted Blood‑Brain Barrier Permeability

The target compound's ACD/LogP is experimentally derived as 3.09, which lies within the optimal CNS drug space (LogP 2‑4) [1]. In contrast, the meta‑chloro regioisomer exhibits a higher computed XLogP3‑AA of 3.6, suggesting greater non‑specific partitioning and potentially increased off‑target binding [2]. The unsubstituted 1,4-bis(phenoxyacetyl)piperazine, lacking chlorine atoms, is expected to have a substantially lower LogP (~1.7 predicted by fragment‑based methods), which may limit passive CNS entry [3]. This ~1.4 log unit span across the analog series translates to an estimated 25‑fold difference in octanol‑water partition, making the para‑chloro isomer the balanced choice for CNS‑focused programs.

lipophilicity logP CNS penetration

Thermal Stability (Melting Point) – Solid‑State Reliability for Long‑Term Storage and Processing

The para‑chloro derivative melts at approximately 283 °C, indicating strong crystalline lattice stability suitable for room‑temperature storage and hot‑melt processing applications [1]. Although precise melting points for the meta‑ and ortho‑chloro regioisomers are not widely reported, the unsubstituted analog 1,4-bis(phenoxyacetyl)piperazine (MW 354.4 Da) typically exhibits a lower melting range owing to reduced molecular weight and weaker halogen‑bonding contributions . A high melting point minimizes risks of solid‑state degradation, polymorphic transitions, and weight loss during accelerated stability studies, making the para‑chloro compound the preferred candidate for inventory‑sensitive procurement.

thermal stability melting point formulation

Aqueous Solubility – Impact on In‑Vitro Assay Compatibility and Formulation Flexibility

The target compound exhibits a reported solubility of 9.7 mg/L (25 °C, water), classifying it as practically insoluble [1]. This low solubility is attributable to the two para‑chlorophenyl rings and the symmetrical, flexible linker. In comparison, the unsubstituted 1,4-bis(phenoxyacetyl)piperazine is anticipated to have a solubility >50 mg/L based on its lower molecular weight and absence of halogen‑induced hydrophobicity [2]. While low solubility may pose handling challenges, it also offers advantages for controlled‑release formulations and reduces non‑specific binding in cell‑based assays, provided appropriate co‑solvent strategies (e.g., DMSO stocks ≤0.1% final concentration) are employed [1].

solubility in‑vitro assay formulation

Recommended Application Scenarios for 1,4-Bis-[(4-chloro-phenoxy)-acetyl]-piperazine (CAS 4190-83-4) Based on Verified Differential Properties


CNS Muscarinic Receptor Probe Development (M1‑Biased Ligand Optimization)

The ~9‑fold M1/M2 selectivity demonstrated by the para‑chloro derivative [1] makes it a rational starting scaffold for medicinal chemistry programs seeking M1‑preferring muscarinic ligands. Researchers should source this precise isomer rather than ambiguous “bis(phenoxyacetyl)piperazine” mixtures to preserve the selectivity window during structure‑activity relationship (SAR) expansion.

Lipophilicity‑Driven CNS Exposure Optimization

With an ACD/LogP of 3.09 [2], the compound occupies a physicochemical sweet spot for passive blood‑brain barrier penetration. Discovery teams aiming to balance CNS permeability with aqueous solubility should select the para‑chloro isomer over the more lipophilic meta‑chloro (XLogP3‑AA 3.6) or the less lipophilic unsubstituted analog.

Thermally Stable Reference Standard for Analytical Method Development

The high melting point of ~283 °C [3] facilitates the use of this compound as a stable reference standard in HPLC, DSC, and TGA method development. Its robust crystalline form reduces the likelihood of polymorph‑related variability in quality control workflows, making it a reliable calibrant for pharmacopoeial testing.

Controlled‑Release Formulation Prototyping

The low aqueous solubility (9.7 mg/L at 25 °C) [3] suits the compound for matrix‑based controlled‑release or long‑acting injectable formulations, where sustained low‑level release is desired. Formulators seeking an intrinsically poorly soluble scaffold should prioritize this isomer.

Quote Request

Request a Quote for 1,4-Bis-[(4-chloro-phenoxy)-acetyl]-piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.